molecular formula C16H18Cl3N3OZn B12751961 Einecs 230-337-0 CAS No. 7057-56-9

Einecs 230-337-0

Cat. No.: B12751961
CAS No.: 7057-56-9
M. Wt: 440.1 g/mol
InChI Key: UNIXSDSNQIVOEI-UHFFFAOYSA-K
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Description

Einecs 230-337-0, also known as 2,2’-Dithiobisbenzanilide, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobisbenzanilide typically involves the reaction of benzanilide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the disulfide bond.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobisbenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of disulfide bond formation and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and protein folding.

Comparison with Similar Compounds

Similar Compounds

    Dithiobis(benzothiazole): Another disulfide compound used in rubber vulcanization.

    Dithiobis(benzoic acid): A related compound with similar redox properties.

Uniqueness

2,2’-Dithiobisbenzanilide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial contexts.

Properties

CAS No.

7057-56-9

Molecular Formula

C16H18Cl3N3OZn

Molecular Weight

440.1 g/mol

IUPAC Name

zinc;[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium;trichloride

InChI

InChI=1S/C16H18N3O.3ClH.Zn/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;/h5-10H,1-4H3;3*1H;/q+1;;;;+2/p-3

InChI Key

UNIXSDSNQIVOEI-UHFFFAOYSA-K

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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